molecular formula C21H27NO3 B12336147 2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid CAS No. 953018-05-8

2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid

Cat. No.: B12336147
CAS No.: 953018-05-8
M. Wt: 341.4 g/mol
InChI Key: DHSPFFXLOYVPLD-UHFFFAOYSA-N
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Description

2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzoic acid moiety linked to a 3,5-di-tert-butyl-2-hydroxyphenyl group through an amino linkage

Preparation Methods

The synthesis of 2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-di-tert-butyl-2-hydroxybenzaldehyde and 2-aminobenzoic acid.

    Condensation Reaction: The aldehyde group of 3,5-di-tert-butyl-2-hydroxybenzaldehyde undergoes a condensation reaction with the amino group of 2-aminobenzoic acid, forming an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.

    Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form coordination bonds with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid include:

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares the same phenolic structure but lacks the benzoic acid moiety.

    2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Contains a benzotriazole ring instead of the benzoic acid moiety.

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar structure but with a different substitution pattern on the aromatic ring.

Properties

CAS No.

953018-05-8

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3,5-ditert-butyl-2-hydroxyanilino)benzoic acid

InChI

InChI=1S/C21H27NO3/c1-20(2,3)13-11-15(21(4,5)6)18(23)17(12-13)22-16-10-8-7-9-14(16)19(24)25/h7-12,22-23H,1-6H3,(H,24,25)

InChI Key

DHSPFFXLOYVPLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2C(=O)O)O)C(C)(C)C

Origin of Product

United States

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